molecular formula C12H23ClN2O2 B592191 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1023301-84-9

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No. B592191
CAS RN: 1023301-84-9
M. Wt: 262.778
InChI Key: HVLQURGQQISYSQ-UHFFFAOYSA-N
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Description

“tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride” is a reagent used in the synthesis of RET kinase inhibitors. It is also used in the preparation of CDK4/6 inhibitors .


Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. Unfortunately, the specific synthesis process is not available in the retrieved sources .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H23ClN2O2. Its molecular weight is 262.77 g/mol . The IUPAC name is tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride .


Chemical Reactions Analysis

As a reagent, “this compound” is involved in the synthesis of RET kinase inhibitors and the preparation of CDK4/6 inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the retrieved sources .

Scientific Research Applications

Safety and Hazards

The safety and hazards of “tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride” are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions of “tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride” are not available in the retrieved sources .

properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQURGQQISYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670470
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1023301-84-9
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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